molecular formula C10H22N2 B13960413 1,2,2,4,5,5-Hexamethylpiperazine CAS No. 99178-24-2

1,2,2,4,5,5-Hexamethylpiperazine

Cat. No.: B13960413
CAS No.: 99178-24-2
M. Wt: 170.30 g/mol
InChI Key: DYMWXSFIOXHZAV-UHFFFAOYSA-N
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Description

1,2,2,4,5,5-Hexamethylpiperazine is a derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the presence of six methyl groups attached to the piperazine ring, which significantly alters its chemical and physical properties compared to the parent compound. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2,4,5,5-Hexamethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

For industrial production, the synthesis of this compound may involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as vacuum distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,2,4,5,5-Hexamethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups .

Scientific Research Applications

1,2,2,4,5,5-Hexamethylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,2,2,4,5,5-Hexamethylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2,4,5,5-Hexamethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

99178-24-2

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1,2,2,4,5,5-hexamethylpiperazine

InChI

InChI=1S/C10H22N2/c1-9(2)7-12(6)10(3,4)8-11(9)5/h7-8H2,1-6H3

InChI Key

DYMWXSFIOXHZAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(CN1C)(C)C)C)C

Origin of Product

United States

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